molecular formula C6H8ClNS B13153491 (1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine CAS No. 303070-27-1

(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine

Cat. No.: B13153491
CAS No.: 303070-27-1
M. Wt: 161.65 g/mol
InChI Key: POVBCAPIAGIBEW-SCSAIBSYSA-N
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Description

(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine is a chiral amine compound featuring a thiophene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.

    Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence biochemical pathways related to its biological activity, such as inhibiting microbial growth or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.

    (1R)-1-(5-methylthiophen-2-yl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated or alkylated derivatives.

Properties

CAS No.

303070-27-1

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

(1R)-1-(5-chlorothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m1/s1

InChI Key

POVBCAPIAGIBEW-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(S1)Cl)N

Canonical SMILES

CC(C1=CC=C(S1)Cl)N

Origin of Product

United States

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